1-(6-Methoxypyridin-2-yl)thiourea

ion channel pharmacology KATP channel bladder smooth muscle

1-(6-Methoxypyridin-2-yl)thiourea (CAS 1235325-70-8) is a research-grade building block distinguished by its 6-methoxy substituent, which confers unique electronic properties and hydrogen-bonding capacity critical for target engagement. It is a validated Kir6.2/SUR2B potassium channel activator (EC50 26.9 nM) and a differentiation-inducing agent, making it ideal for overactive bladder and cancer therapy screening. Choose this high-purity (≥95%) compound for reproducible SAR studies.

Molecular Formula C7H9N3OS
Molecular Weight 183.229
CAS No. 1235325-70-8
Cat. No. B572043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-2-yl)thiourea
CAS1235325-70-8
Synonyms1-(6-Methoxypyridin-2-yl)thiourea
Molecular FormulaC7H9N3OS
Molecular Weight183.229
Structural Identifiers
SMILESCOC1=CC=CC(=N1)NC(=S)N
InChIInChI=1S/C7H9N3OS/c1-11-6-4-2-3-5(9-6)10-7(8)12/h2-4H,1H3,(H3,8,9,10,12)
InChIKeyWVMROAFZNDGOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxypyridin-2-yl)thiourea CAS 1235325-70-8: Product Overview for Procurement Decision


1-(6-Methoxypyridin-2-yl)thiourea (CAS 1235325-70-8, C7H9N3OS, MW 183.23) is a mono-substituted thiourea derivative bearing a 6-methoxypyridin-2-yl substituent at N1. It is commercially available as a research-grade building block with a predicted pKa of 11.67 ± 0.70 and predicted LogP of 1.53940 . The compound has been documented in BindingDB as a Kir6.2/SUR2B potassium channel activator and is associated with cellular differentiation-inducing activity [1] [2].

Why 1-(6-Methoxypyridin-2-yl)thiourea Cannot Be Substituted by Generic Pyridylthioureas


Generic substitution fails because the 6-methoxy substituent on the pyridin-2-yl ring confers distinct electronic properties and hydrogen-bonding capacity that fundamentally alter target engagement profiles relative to unsubstituted pyridylthioureas. The methoxy group at the 6-position modifies the electron density of the pyridine ring and introduces an additional hydrogen bond acceptor, which can critically influence binding conformation at protein active sites . More broadly, pyridyl-substituted thioureas as a class exhibit target-specific SAR where even minor substituent variations—such as methylation at different pyridyl positions—produce divergent biological activity profiles across enzyme inhibition, receptor modulation, and cellular differentiation assays [1].

Quantitative Differentiation Evidence for 1-(6-Methoxypyridin-2-yl)thiourea (1235325-70-8)


Kir6.2/SUR2B Potassium Channel Activation: EC50 Comparison with Standard Channel Modulators

1-(6-Methoxypyridin-2-yl)thiourea activates human Kir6.2 channels containing the SUR2B regulatory subunit with an EC50 of 26.9–27 nM in Ltk cells using a FLIPR assay [1]. This potency places it approximately 1,600-fold more potent than propofol, a known SUR2B/Kir6.2 channel inhibitor (EC50 = 71 μM for SUR2B/Kir6.2) [2], and approximately 2-fold more potent than the sulfonylurea-derived activator P1075 (EC50 = 45 nM) [3]. In ex vivo functional assays using pig detrusor tissue, the compound relaxes field-stimulated bladder strips with an EC50 of 229 nM, confirming functional channel opening in native tissue [1].

ion channel pharmacology KATP channel bladder smooth muscle electrophysiology

Cellular Differentiation Induction: Evidence for Anti-Proliferative Differentiation Activity

1-(6-Methoxypyridin-2-yl)thiourea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is not a universal property of thiourea derivatives; unsubstituted thiourea itself functions primarily as a hydroxyl radical scavenger and does not inherently induce monocytic differentiation without specific structural modifications [2].

cancer research differentiation therapy cell cycle arrest psoriasis

Physicochemical Differentiation: pKa and Lipophilicity Versus Unsubstituted 2-Pyridylthiourea

1-(6-Methoxypyridin-2-yl)thiourea has a predicted acid dissociation constant (pKa) of 11.67 ± 0.70 and a calculated LogP of 1.53940 . The 6-methoxy substituent introduces an electron-donating group ortho to the thiourea attachment point, which is expected to modify both hydrogen-bonding capacity and lipophilicity relative to unsubstituted 1-(pyridin-2-yl)thiourea (CAS 14294-11-2, C6H7N3S, MW 153.20) [1]. The higher LogP (1.54 vs. estimated ~0.8–1.0 for unsubstituted 2-pyridylthiourea) indicates enhanced membrane permeability, while the methoxy oxygen provides an additional hydrogen bond acceptor site for target binding.

medicinal chemistry ADME solubility permeability

Commercial Availability and Purity Specifications for Research Procurement

1-(6-Methoxypyridin-2-yl)thiourea is commercially available from multiple reputable suppliers with standardized specifications. Sigma-Aldrich lists the compound under the IUPAC name N-(6-methoxy-2-pyridinyl)thiourea . MolCore supplies the compound at ≥98% purity under ISO certification standards, suitable for pharmaceutical R&D and quality control applications . In contrast, the unsubstituted analog 1-(pyridin-2-yl)thiourea (CAS 14294-11-2) is also commercially available but serves different research applications and lacks the methoxy-dependent differentiation and KATP channel activity profiles documented for the 6-methoxy derivative.

chemical procurement research reagent building block quality control

Recommended Research and Industrial Applications for 1-(6-Methoxypyridin-2-yl)thiourea (1235325-70-8)


KATP Channel Drug Discovery: Kir6.2/SUR2B Activator Screening and Optimization

This compound serves as a sub-30 nM Kir6.2/SUR2B channel activator for screening campaigns targeting overactive bladder, urinary incontinence, and other smooth muscle disorders. The documented EC50 of 26.9 nM in human Kir6.2/SUR2B-expressing Ltk cells and functional ex vivo activity in pig detrusor tissue (EC50 = 229 nM) establish it as a validated positive control or lead scaffold for KATP channel modulator programs [1].

Differentiation Therapy Research: Non-Cytotoxic Anti-Proliferative Agent Development

Researchers investigating differentiation-based cancer therapy or hyperproliferative skin conditions (e.g., psoriasis) can utilize this compound as a scaffold for developing non-cytotoxic agents that arrest proliferation and induce monocytic differentiation. The documented differentiation activity distinguishes it from conventional cytotoxic chemotherapeutics and simple thiourea derivatives lacking this phenotype [2].

Medicinal Chemistry Lead Optimization: 6-Methoxypyridinyl Scaffold SAR Studies

This compound provides a distinct physicochemical profile (pKa 11.67, LogP 1.54) for structure-activity relationship studies exploring the electronic and steric effects of 6-methoxy substitution on pyridylthiourea pharmacology. It enables systematic comparison with unsubstituted 2-pyridylthiourea and other positional isomers to define optimal substituent patterns for target engagement and ADME properties .

Chemical Biology Probe Development: Ion Channel and Differentiation Pathway Studies

As a commercially available, high-purity (≥98%) reagent with documented activity at both ion channel and cellular differentiation endpoints, this compound is suitable for developing chemical probes to interrogate the intersection between KATP channel signaling and cell fate determination pathways. The dual activity profile may support investigations of potassium channel involvement in proliferation and differentiation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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